2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride
Overview
Description
The compound “2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride” is also known as pirlindole. It’s a hydrochloride salt that exerts pharmacological effects typical of antidepressants . This compound antagonizes the depressant effects of reserpine and tetrabenazine and potentiates the central effects of amphetamine and l-dopa .
Scientific Research Applications
Syntheses and Structural Insights
Research has demonstrated techniques for synthesizing and modifying the hexahydro-pyrazino[3,2,1-jk]carbazole scaffold, highlighting its versatility and potential for generating biologically active compounds. For example, one study detailed the synthesis of hexahydro[1,4]diazocino[7,8,1-jk]carbazoles and 1-methoxy-9-(β-vinylethylamino)ethylcarbazoles, emphasizing the utility of this scaffold in creating diverse chemical entities (Voskressensky et al., 2012).
Another study focused on an environmentally benign synthesis approach for 4,6-diaryl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazoles, demonstrating a water-mediated, microwave-assisted method that proceeds via a domino Fischer indole reaction–intramolecular cyclization sequence. This highlights the compound's potential for green chemistry applications (Chitra et al., 2011).
Applications in Asymmetric Synthesis
- The compound has been applied in the field of asymmetric synthesis. For instance, a new chiral amidophosphite ligand was synthesized and tested in the iridium-catalyzed hydrogenation of heterocyclic compounds, including the hexahydro-pyrazino[3,2,1-jk]carbazole derivative, showcasing the potential of these scaffolds in the synthesis of enantiomerically enriched compounds with antidepressant activity (Lyubimov et al., 2013).
properties
IUPAC Name |
2,2,3,3-tetradeuterio-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/i7D2,8D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOOCLGAAEVIF-UVSTZUAESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N2C3=C(C=C(C=C3)C)C4=C2C(N1)CCC4)([2H])[2H])[2H].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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